molecular formula C13H19NO5S B6143635 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid CAS No. 202751-32-4

2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid

Cat. No. B6143635
CAS RN: 202751-32-4
M. Wt: 301.36 g/mol
InChI Key: VBVOTZYKYYEEMQ-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid” is likely an organic compound that contains functional groups such as a methoxy group (-OCH3), a benzenesulfonamide group, and a carboxylic acid group (-COOH). These functional groups could give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxy, benzenesulfonamide, and carboxylic acid groups would significantly influence its structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Mechanism of Action

Target of Action

Similar compounds, such as n-[(4-methoxyphenyl)sulfonyl]-d-alanine, have been found to target macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is essential in various physiological and pathological processes.

Mode of Action

The exact mode of action of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid remains unclear due to the lack of specific information . .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-9(2)8-12(13(15)16)14-20(17,18)11-6-4-10(19-3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVOTZYKYYEEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392402
Record name 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid

CAS RN

68377-65-1
Record name 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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